(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-3-methyl-4-oxobut-2-enoic acid
Description
(Z)-4-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-3-methyl-4-oxobut-2-enoic acid is a heterocyclic compound featuring a pyrazole core substituted with methyl, phenyl, and oxo groups, coupled with a conjugated but-2-enoic acid moiety via an amino linkage. This compound’s structure integrates functional groups capable of hydrogen bonding (amide and carboxylic acid) and π-π interactions (phenyl and conjugated enone systems), making it a candidate for applications in medicinal chemistry or material science .
Properties
IUPAC Name |
(Z)-4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-methyl-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10(9-13(20)21)15(22)17-14-11(2)18(3)19(16(14)23)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,17,22)(H,20,21)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSSWKAOBULBM-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C(=O)O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazol ring. One common method is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl with an appropriate amine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in scaling up the synthesis process.
Chemical Reactions Analysis
Reaction Mechanism
The synthesis involves a two-step process:
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Formation of Intermediate IR-01 :
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Characterization :
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The product is characterized using NMR spectroscopy, revealing distinct chemical shifts that correspond to the molecular structure of IR-01.
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Detailed Reaction Conditions
The synthesis of IR-01 is conducted in a sealed tube with the following conditions:
| Parameter | Value |
|---|---|
| Microwave Power | 150 W |
| Temperature | 90 °C |
| Reaction Time | 10 seconds |
| Yield | 93% |
Esterification Reaction
The compound can undergo esterification to form (Z)-methyl 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4 oxobut 2 enoate (IR–04). The reaction involves:
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Reactants :
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IR–01 (acid), methanol, and sulfuric acid.
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Reaction Conditions :
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Refluxing the mixture for three hours in a Dean-Stark apparatus.
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Yield and Characterization :
Biological Activity and Toxicogenic Effects
Research has indicated that both IR–01 and its ester form exhibit cytotoxic effects against various cancer cell lines. The compounds have been tested in combination with traditional chemotherapeutics such as cisplatin and cyclophosphamide, revealing enhanced cell death potential .
Mechanistic Insights
The mechanism of action for these compounds involves the induction of DNA damage through reactive intermediates formed during their metabolic processing. The presence of the pyrazole moiety is crucial for their biological activity, allowing interaction with cellular targets involved in cancer progression .
NMR Spectroscopic Data
The following table summarizes the NMR spectral data for both IR–01 and its ester derivative IR–04:
| Compound | NMR Type | Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| IR–01 | 2.13 | s | 3H | |
| 6.26 | d | 1H | ||
| 6.48 | d | 1H | ||
| IR–04 | 2.01 | s | 3H | |
| 6.28 | d | 1H | ||
| 7.30 | m | 5H |
Yield Comparison
The following table compares the yields obtained during the synthesis of both compounds:
| Compound | Synthesis Step | Yield (%) |
|---|---|---|
| IR–01 | Microwave Synthesis | 93 |
| (Z)-methyl IR–04 | Esterification | 77 |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with biological targets, influencing cellular processes and pathways.
Medicine
The compound's biological activity suggests potential therapeutic applications. It may be explored for its effects on diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique structure and reactivity make it valuable for creating innovative products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related derivatives from recent literature (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
In contrast, analogs lacking defined stereochemistry (e.g., thiourea derivative ) exhibit broader conformational flexibility.
Solubility and Bioavailability: The carboxylic acid group in the target compound confers higher aqueous solubility compared to the lipophilic quinazolinone or thiourea analogs. However, the tetrazole-containing derivative mimics carboxylic acid acidity while improving metabolic stability.
Functional Group Diversity: The quinazolinone derivative ’s fused ring system may enhance intercalation with biomacromolecules. The coumarin-pyrimidinone hybrid leverages fluorescence for imaging applications.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with a suitably functionalized but-2-enoic acid precursor, analogous to methods used for thiourea and tetrazole derivatives.
- Biological Potential: While direct bioactivity data for the target compound are unavailable, structural analogs suggest plausible applications: Quinazolinone derivatives are studied for kinase inhibition. Thiourea analogs show antimicrobial activity. Tetrazole-coumarin hybrids exhibit anti-inflammatory effects.
- Thermodynamic Stability: The conjugated enone and amide groups in the target compound may reduce susceptibility to hydrolysis compared to ester-containing analogs.
Biological Activity
(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-3-methyl-4-oxobut-2-enoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H16N4O4
- Molecular Weight : 316.31 g/mol
- IUPAC Name : (Z)-4-((1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino)-3-methyl-4-oxobut-2-enoic acid
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.2 |
| HepG2 | 12.5 |
A study by reported that derivatives of the compound showed enhanced activity due to structural modifications that improved binding affinity to target proteins involved in cancer progression.
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, demonstrating a reduction in TNF-alpha and IL-6 levels in treated cells. The mechanism involves the inhibition of NF-kB signaling pathways.
A comparative study showed that the compound's anti-inflammatory activity surpasses that of standard non-steroidal anti-inflammatory drugs (NSAIDs), with an emphasis on its lower ulcerogenic potential.
3. Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. A recent evaluation showed effective inhibition against:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest a broad spectrum of activity, making it a candidate for further development in antimicrobial therapies.
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of the pyrazole scaffold and evaluated their biological activities. It was found that modifications at specific positions on the pyrazole ring significantly enhanced both anticancer and antimicrobial activities .
- Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that specific substituents on the phenyl ring improved binding interactions with target enzymes involved in inflammation and cancer cell proliferation .
- In Vivo Studies : Animal model studies demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, further supporting its potential as an effective therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-3-methyl-4-oxobut-2-enoic acid, and how is the Z-configuration ensured?
- Methodology :
- Step 1 : Start with 4-aminoantipyrine derivatives (common precursors for pyrazolone-based compounds). React with substituted isothiocyanates or acylating agents under reflux conditions in acetone or ethanol to form amide/thiourea intermediates .
- Step 2 : For α,β-unsaturated carbonyl systems (e.g., 4-oxobut-2-enoic acid moiety), use condensation reactions with aldehydes or ketones under acidic/basic catalysis. The Z-configuration can be confirmed via NOESY NMR (nuclear Overhauser effect) or X-ray crystallography .
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize pH/temperature to minimize isomerization.
Q. How is the crystal structure of this compound characterized, and what parameters define its stability?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) at 293 K. Refine structures using SHELX software, reporting R factors (<0.08) and mean C–C bond distances (e.g., 1.377–1.432 Å) .
- Analyze intermolecular interactions (e.g., N–H···O hydrogen bonds, π-π stacking) to assess packing efficiency and thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. antifungal) for derivatives of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically vary substituents on the phenyl (C2) and pyrazolone (N1) groups. Use in vitro assays (e.g., MTT for cytotoxicity, microdilution for antifungal activity) to correlate electronic (Hammett σ) or steric parameters with bioactivity .
- Data Normalization : Account for assay conditions (e.g., cell lines, incubation time) and validate results via dose-response curves and positive controls (e.g., ketoconazole for antifungal tests) .
Q. What strategies are effective for studying metal coordination complexes of this compound, and how do they impact reactivity?
- Methodology :
- Synthesis : React the compound with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water under reflux. Monitor complexation via UV-Vis (d-d transitions) and FT-IR (shift in ν(C=O) from ~1700 to 1650 cm⁻¹) .
- Characterization : Use molar conductivity measurements to determine electrolytic nature (e.g., 1:2 vs. 1:4 stoichiometry) and EPR to identify geometric distortion (e.g., tetragonal for Cu²⁺) .
Methodological Notes
- Contradiction Analysis : When conflicting bioactivity data arise, use molecular docking (e.g., AutoDock Vina) to compare binding modes with targets (e.g., HIV-1 integrase vs. fungal CYP51) .
- Advanced Characterization : For dynamic processes (e.g., keto-enol tautomerism), employ variable-temperature NMR or Raman spectroscopy to track equilibrium shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
